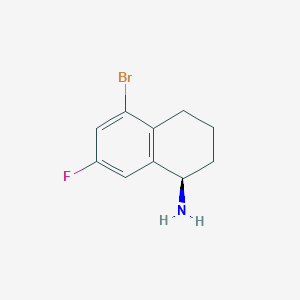
(R)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both bromine and fluorine substituents on a tetrahydronaphthalene backbone, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a naphthalene derivative, followed by reduction and amination steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve overall yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, using reagents such as sodium azide or potassium cyanide, resulting in the formation of azides or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated tetrahydronaphthalene derivatives.
Substitution: Azides or nitriles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with potentially different biological activities.
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxylated analog with different chemical reactivity.
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: An oxidized derivative with distinct properties.
Uniqueness: ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine stands out due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
(1R)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
Clé InChI |
AIJXLYPSAJHLFZ-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)Br)N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC(=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



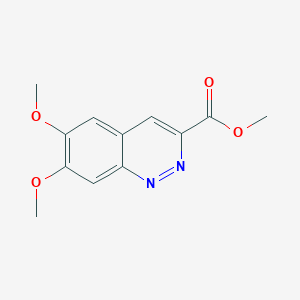
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
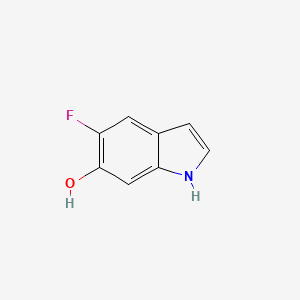
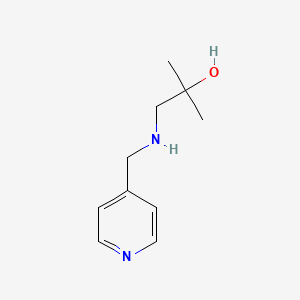

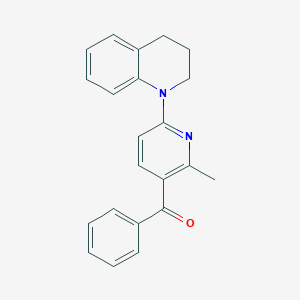


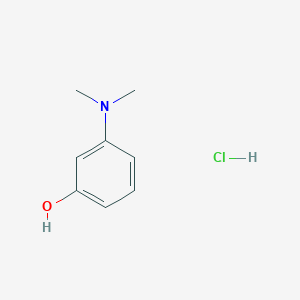

![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
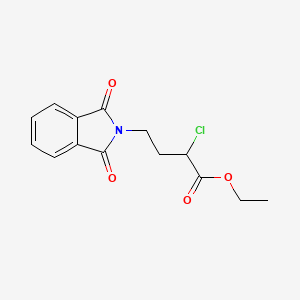
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
